Physicochemical Differentiation Based on Computed Properties: A Scarcity of Biological Data
A direct head-to-head biological comparison for this compound is not available in the permitted scientific literature. Differentiation is limited to computed physicochemical properties. The target compound's XLogP3 of 2.3 and TPSA of 104 Ų [1] place it within a favorable drug-like chemical space, but this does not confer a proven advantage over in-class analogs without corresponding assay data. For example, a related chromone-2-carboxamide, N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide, demonstrated IC50 values of 29.5 and 25.7 µM against breast cancer cell lines [2], but no equivalent data exists for the target compound to enable a direct comparison. This constitutes a significant evidence gap for procurement decisions based on potency or selectivity.
| Evidence Dimension | Antiproliferative activity in cancer cell lines |
|---|---|
| Target Compound Data | No quantitative data available from permitted sources. |
| Comparator Or Baseline | N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide: IC50 = 29.5 µM (MCF-7), 25.7 µM (MDA-MB-231) [2]. |
| Quantified Difference | Not calculable due to missing target compound data. |
| Conditions | CellTiter-Glo assay, MCF-7 and MDA-MB-231 cell lines [2]. |
Why This Matters
Without quantitative biological data for the target compound, procurement cannot be justified on the basis of superior activity, and the compound's value proposition is restricted to its unique structural features as a chemical probe or synthetic building block.
- [1] PubChem. Compound Summary for CID 71787830, N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-oxo-4H-chromene-2-carboxamide. National Center for Biotechnology Information. Accessed April 29, 2026. View Source
- [2] Gangapuram, M., et al. (2014). Abstract 2515: Synthesis of substituted chromone-2-phenylcarboxamides as anti-breast cancer agents. Cancer Research, 74(19_Supplement), 2515. View Source
